![molecular formula C17H15BrN2S B2857148 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide CAS No. 1216510-42-7](/img/structure/B2857148.png)
7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is a complex organic compound belonging to the class of benzimidazo-thiazoles. This compound is characterized by its unique molecular structure, which includes a benzimidazole ring fused with a thiazole ring, and a methyl group attached to the benzene ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is Mycobacterium tuberculosis (Mtb) . This compound has been found to be particularly effective against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
The compound interacts with its target by binding to the Pantothenate synthetase of Mtb . This interaction results in the inhibition of the bacterium’s growth and proliferation . The specific binding pattern and stability of the protein-ligand complex have been studied using molecular docking and dynamics .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of Mtb. By inhibiting Pantothenate synthetase, the compound disrupts the synthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for the bacterium’s survival and growth .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that these properties were considered during its development .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth. The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Importantly, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound was synthesized under mild transition-metal-free conditions , suggesting that it might be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide typically involves multiple steps, starting with the formation of the benzimidazole core One common method includes the reaction of o-phenylenediamine with thiosemicarbazide under acidic conditions to form the benzimidazole-thiazole scaffold
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products
Comparison with Similar Compounds
2-Methylbenzimidazole
4-Methylbenzothiazole
2-Methylthiazole
Uniqueness: 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide stands out due to its unique combination of the benzimidazole and thiazole rings, as well as the presence of the methyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S.BrH/c1-11-3-6-13(7-4-11)14-10-19-15-8-5-12(2)9-16(15)20-17(19)18-14;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOVKXYXVDARSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

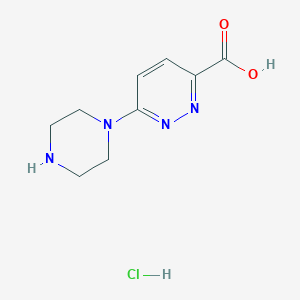


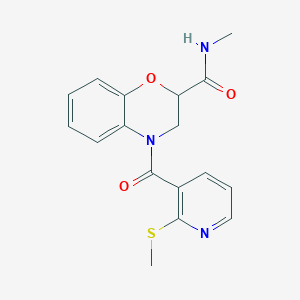
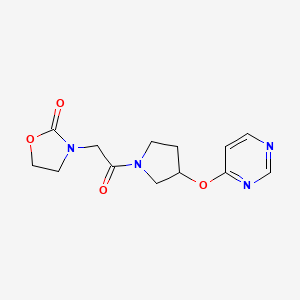
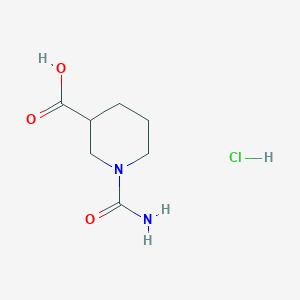
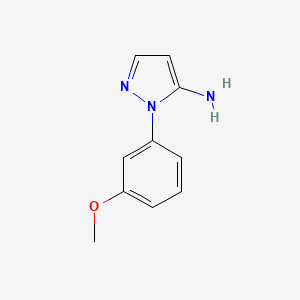

![1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2857078.png)
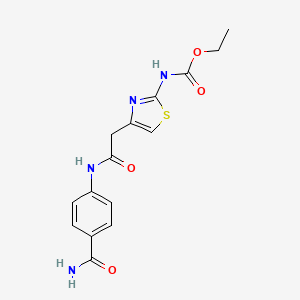
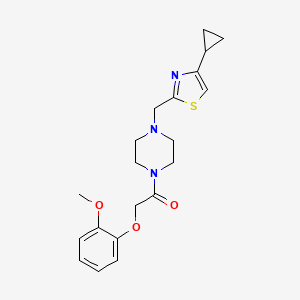

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)
